molecular formula C23H28ClNO3 B2964347 1-(4-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopentanecarboxamide CAS No. 1795302-10-1

1-(4-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2964347
CAS No.: 1795302-10-1
M. Wt: 401.93
InChI Key: UATSKWGUFPEFTG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H28ClNO3 and its molecular weight is 401.93. The purity is usually 95%.
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Scientific Research Applications

Palladium(II)-Catalyzed Cyclopropanation This study discusses the use of palladium(II) in the cyclopropanation of allyloxy and allylamino compounds, which could be relevant in understanding similar catalytic processes involving 1-(4-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclopentanecarboxamide (Tomilov et al., 1990).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives This paper details the synthesis and characterization of various cyclohexanecarboxamide derivatives, which could provide insights into the chemical properties and potential applications of the compound (Özer et al., 2009).

Formation of 1,2-Dioxanes The study explores the formation of 1,2-dioxanes using various compounds, which might be related to the reactivity and potential applications of this compound (Nishino et al., 1991).

Hydrogen Bonding in Anticonvulsant Enaminones This research investigates the hydrogen bonding in certain anticonvulsant enaminones, which may be relevant to the structural and functional properties of the compound in focus (Kubicki et al., 2000).

Pharmacokinetics and Antitumor Properties of Enediol Analogue A study examining the pharmacokinetics and antitumor properties of an enediol analogue, which could indicate potential medical or pharmacological applications of similar compounds (Sharkey et al., 2000).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO3/c1-17-4-6-18(7-5-17)21(28-15-14-26)16-25-22(27)23(12-2-3-13-23)19-8-10-20(24)11-9-19/h4-11,21,26H,2-3,12-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSKWGUFPEFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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